molecular formula C11H12ClN3OS B15000276 2-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine

2-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine

Cat. No.: B15000276
M. Wt: 269.75 g/mol
InChI Key: BJZXHLRMMWDKNX-UHFFFAOYSA-N
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Description

2-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE typically involves the reaction of 3-chlorobenzyl chloride with thiosemicarbazide to form the intermediate 3-chlorobenzylthiosemicarbazide. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with ethylenediamine to produce the target compound .

Chemical Reactions Analysis

2-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .

Mechanism of Action

The mechanism of action of 2-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of metabolic pathways. For example, it can inhibit bacterial enzymes, leading to the death of bacterial cells. The compound can also interact with DNA, leading to the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar compounds to 2-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE include other oxadiazole derivatives such as:

  • 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine
  • 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine
  • 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-amine

These compounds share the oxadiazole ring structure but differ in the substituents attached to the ring. The unique combination of the 3-chlorophenylmethylsulfanyl group and the ethan-1-amine moiety in 2-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE gives it distinct chemical and biological properties .

Properties

Molecular Formula

C11H12ClN3OS

Molecular Weight

269.75 g/mol

IUPAC Name

2-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethanamine

InChI

InChI=1S/C11H12ClN3OS/c12-9-3-1-2-8(6-9)7-17-11-15-14-10(16-11)4-5-13/h1-3,6H,4-5,7,13H2

InChI Key

BJZXHLRMMWDKNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NN=C(O2)CCN

Origin of Product

United States

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